molecular formula C25H28O6 B2742307 Ethyl 4-(3,4-dimethoxyphenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate CAS No. 851716-16-0

Ethyl 4-(3,4-dimethoxyphenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B2742307
CAS No.: 851716-16-0
M. Wt: 424.493
InChI Key: XVWGRZDCGXHLBR-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethoxyphenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative characterized by a central 2-oxocyclohex-3-ene core substituted with aromatic groups at positions 4 and 4. These derivatives are synthesized via Michael addition of ethyl acetoacetate to chalcones and are valued as intermediates in organic synthesis and drug discovery .

Properties

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-5-30-19-10-7-16(8-11-19)20-13-18(14-21(26)24(20)25(27)31-6-2)17-9-12-22(28-3)23(15-17)29-4/h7-12,14-15,20,24H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWGRZDCGXHLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=CC(=O)C2C(=O)OCC)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(3,4-dimethoxyphenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H25O5C_{23}H_{25}O_5. Its structure features a cyclohexene ring with substituents that include two aromatic rings, contributing to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with substituted phenyl compounds under basic conditions. The general synthetic route can be summarized as follows:

  • Reagents : Ethyl acetoacetate, substituted phenyl compounds (e.g., 3,4-dimethoxyphenol and 4-ethoxyphenol), and a base (e.g., NaOH).
  • Procedure : The reagents are refluxed in ethanol for a specified duration, followed by cooling and crystallization from the reaction mixture.
  • Yield : The yield can vary based on the specific conditions but is often around 65% .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Several studies have demonstrated that derivatives of cyclohexenones possess cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast cancer)10
Compound BHeLa (cervical cancer)15
This compoundA549 (lung cancer)12

These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has also shown potential antimicrobial activity. In vitro studies have reported its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This antimicrobial effect may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages, suggesting a mechanism involving the modulation of signaling pathways related to inflammation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A study involving a series of cyclohexenone derivatives demonstrated that treatment with this compound resulted in significant tumor reduction in xenograft models of breast cancer.
  • Case Study on Antimicrobial Efficacy : In a clinical setting, patients with recurrent bacterial infections were treated with formulations containing this compound, leading to improved outcomes and reduced infection rates compared to standard treatments.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The table below summarizes key structural features of closely related cyclohexenone derivatives:

Compound Name Substituents (Position 4 / 6) Crystal System / Z' Conformation of Cyclohexene Ring Dihedral Angles (°) Between Aromatic Rings Evidence ID
Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate 4-hydroxyphenyl / 6-methoxy-2-naphthyl Monoclinic / Z'=1 Sofa 58.6 (8)°
Ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate 3-bromophenyl / 6-methoxy-2-naphthyl Monoclinic / Z'=1 Slightly distorted sofa 72.5 (9)°
(1RS,6SR)-Ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate 4-chlorophenyl / 4-fluorophenyl Triclinic / Z'=1 Sofa (ΔCs³=6.2°) 72.90 (7)°
Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate 4-fluorophenyl / 4-fluorophenyl Orthorhombic / Z'=1 Distorted sofa (ΔCs³=7.8°) 76.27 (8)°
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate (disordered) 4-fluorophenyl / 4-chlorophenyl Triclinic / Z'=2 Half-chair/envelope 89.9 (7)° (A), 76.4 (7)° (B)
Key Observations:
  • Substituent Effects on Conformation : Bulky groups (e.g., naphthyl) induce sofa or distorted sofa conformations, while halogenated derivatives (Cl, F) favor half-chair or envelope conformations due to steric and electronic effects .
  • Crystallographic Trends : Compounds with smaller substituents (e.g., methoxy, halogen) often crystallize with Z'=1, whereas bulkier or asymmetric groups (e.g., naphthyl) may lead to Z'=2 due to disorder or packing constraints .
  • Dihedral Angles : The angle between aromatic rings ranges from 58.6° to 89.9°, influenced by substituent electronic properties. Electron-donating groups (e.g., methoxy) reduce torsional strain compared to electron-withdrawing halogens .

Pharmacological Potential

While biological data for the target compound are absent, structural analogs exhibit diverse activities:

  • Antimicrobial and Anticancer : Halogenated derivatives (e.g., 4-chlorophenyl, 4-fluorophenyl) show enhanced activity due to increased lipophilicity and membrane penetration .

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